3,6-diamino-9H-xanthen-9-one
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Overview
Description
3,6-Diamino-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound has the molecular formula C₁₃H₁₀N₂O₂ and is characterized by the presence of amino groups at the 3 and 6 positions on the xanthone scaffold . Xanthones, including this compound, are known for their vibrant colors and are used in various applications ranging from dyes to pharmaceuticals .
Scientific Research Applications
3,6-Diamino-9H-xanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes . Some xanthones have demonstrated anti-inflammatory and antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway .
Future Directions
Xanthones, including 3,6-diamino-9H-xanthen-9-one, have shown promising biological activities, leading to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones . Further investigations are needed to fully disclose the mechanism of action of xanthones and their derivatives and to improve their potential clinical outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-9H-xanthen-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a salicylic acid derivative with a phenol derivative in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the reaction efficiency and reduce the reaction time . Additionally, microwave-assisted synthesis has been explored to further improve the reaction kinetics and yield .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The amino groups at the 3 and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: A synthetic intermediate used in the synthesis of fluorescein derivatives.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anti-cancer activity.
Mangiferin: A naturally occurring xanthone with diverse pharmacological activities.
Uniqueness
3,6-Diamino-9H-xanthen-9-one is unique due to the presence of amino groups at the 3 and 6 positions, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3,6-diaminoxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYCVSAOMJBWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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